FTY720-d4 Hydrochloride

概要

説明

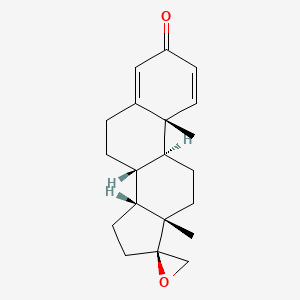

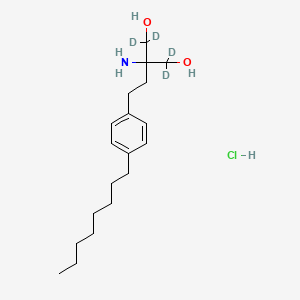

FTY720-d4 Hydrochloride, also known as Fingolimod-d4 hydrochloride, is a labelled derivative of ISP-1 (myriocin), a fungal metabolite of the Chinese herb Iscaria sinclarii as well as a structural analogue of Sphingosine . It is a novel immune modulator that prolongs allograft transplant survival in numerous models by inhibiting lymphocyte emigration from lymphoid organs .

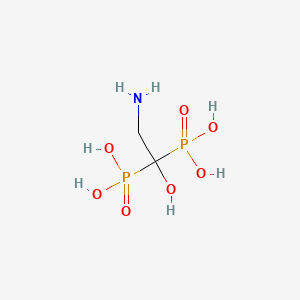

Molecular Structure Analysis

The molecular formula of this compound is C19H30D4ClNO2, and its molecular weight is 347.96 . The exact molecular structure is not provided in the retrieved sources.

Physical and Chemical Properties Analysis

This compound is a solid substance that should be stored at 4° C. Its melting point is between 105-107° C. It slightly soluble in DMSO and Methanol .

科学的研究の応用

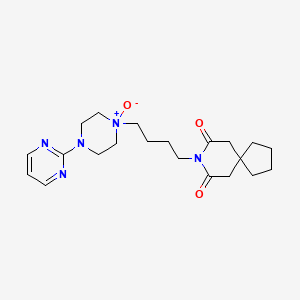

Immunosuppression and T Cell Dynamics : FTY720 is an effective immunosuppressant. It impairs the efficiency of the local immune response by altering the trafficking of naive and antigen-activated CD4+ T cells, leading to lymphopenia due to sequestration of lymphocytes in secondary lymphoid organs (Xie et al., 2003).

Pharmacokinetics in Organ Transplants and Multiple Sclerosis : FTY720's pharmacokinetics have been modeled to predict its concentration in various organs. This is important for its development as a treatment for multiple sclerosis and the prevention of solid organ transplant rejection (Meno-Tetang et al., 2006).

Impact on Lymphocyte Dynamics : The drug also affects the dynamics of lymphocyte recirculation in major lymphoid compartments, a key aspect in understanding its immunosuppressive effects (Morris et al., 2005).

Neuroprotective Effects and MS Treatment : Its penetration into the central nervous system (CNS) and phosphorylation there are crucial for its efficacy in treating multiple sclerosis (MS) and experimental autoimmune encephalomyelitis (EAE). This suggests a combination of mechanisms, including reduction of autoreactive T cells and neuroprotective influence in the CNS (Foster et al., 2007).

Interaction with Lipid Membranes : FTY720 interacts with lipid membranes, like dimyristoylphosphatidylcholine (DMPC) multilamellar vesicles, affecting their structure and phase behavior. This is critical for its use as a drug molecule carrier (Swain et al., 2014).

Role as an Anticancer Agent : Beyond immunosuppression, FTY720 has potential as an anticancer drug, inducing reactive oxygen species (ROS) and apoptosis in cancer cells. This action is largely independent of its property as an S1P modulator, making it an intriguing candidate for cancer therapy (Takasaki et al., 2018).

Inhibition of Cancer Cell Migration and Invasion : Specifically in glioblastoma, FTY720 has been shown to inhibit migration and invasion of cancer cells through modulation of the PI3K/AKT/mTOR/p70S6K signaling pathway (Zhang et al., 2014).

作用機序

Target of Action

Fingolimod-d4 Hydrochloride, also known as FTY720-d4 Hydrochloride, primarily targets the sphingosine 1-phosphate receptors (S1PRs) found on lymphocytes and other organs . The modulation of these receptors is crucial in managing multiple sclerosis (MS) symptoms .

Mode of Action

Fingolimod-d4 Hydrochloride acts as a sphingosine 1-phosphate receptor modulator . It is metabolized to its active form, fingolimod-phosphate, which binds to sphingosine 1-phosphate receptors 1, 3, 4, and 5 .

Biochemical Pathways

Fingolimod-d4 Hydrochloride affects several biochemical pathways. It induces metabolic reprogramming in brain regions, upregulating oxidative phosphorylation while downregulating glycolysis and the pentose phosphate pathway . It also modulates neuroinflammation by upregulating retrograde endocannabinoid signaling and autophagy pathways, and downregulating neuroinflammation-related pathways including neutrophil degranulation and the IL-12 mediated signaling pathway .

Pharmacokinetics

It’s known that the compound is given orally . More research is needed to fully understand the ADME properties of Fingolimod-d4 Hydrochloride and their impact on bioavailability.

Result of Action

The molecular and cellular effects of Fingolimod-d4 Hydrochloride’s action are profound. It reduces the number of lymphocytes in the peripheral blood, which is believed to be effective in treating MS due to the reduced lymphocytes into the CNS . It also induces numerous biological effects, including endothelial cell-cell adhesion, angiogenesis, vascular integrity, and cardiovascular function .

Action Environment

The action environment of Fingolimod-d4 Hydrochloride is primarily within the immune system and the CNS . The interaction with s1p receptors in various tissues accounts for the reported adverse effects

Safety and Hazards

将来の方向性

FTY720, the parent compound of FTY720-d4 Hydrochloride, has shown promising anticancer efficacy in several preclinical models . It has been suggested that FTY720 can overcome resistance to trastuzumab therapy in patients with HER2-positive breast cancer, and that FTY720 plus trastuzumab might offer even better efficacy in vitro and in vivo . Future directions may lead to the best use of FTY720 and ROS-targeted strategies as a promising cancer treatment .

生化学分析

Biochemical Properties

Fingolimod-d4 Hydrochloride interacts with sphingosine 1-phosphate receptors (S1PRs) to bring about an array of pharmacological effects . It exerts inhibitory effects on sphingolipid pathway enzymes, inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), reduces lysophosphatidic acid (LPA) plasma levels, and activates protein phosphatase 2A (PP2A) .

Cellular Effects

Fingolimod-d4 Hydrochloride has profound effects on various types of cells and cellular processes. It can profoundly reduce T-cell numbers in circulation and the CNS, thereby suppressing inflammation and MS . It also induces apoptosis, autophagy, cell cycle arrest, epigenetic regulations, macrophages M1/M2 shift and enhances BDNF expression .

Molecular Mechanism

Fingolimod-d4 Hydrochloride exerts its effects at the molecular level through several mechanisms. It binds to S1P receptor4 (S1PR4) that is primarily expressed in lymphocytes and hematopoietic tissues . It can induce apoptotic pathways by activation of caspase cascades, enhancing PTEN which inhibits pAkt, and inducing (ROS-JNK-p53) loop-dependent autophagy .

Temporal Effects in Laboratory Settings

It has been shown that the drug has a significant therapeutic effect in immunodeficient mice, not in immunocompetent mice .

Dosage Effects in Animal Models

In an animal model of genetic absence epilepsy, Fingolimod (1 mg/kg) showed transient antiepileptic effects and longer-lasting anti-cognition decline . During the chronic epileptic phase of the mouse kainate model, 6 mg/kg of the drug also showed neuroprotective and anti-gliotic effects besides reducing seizure frequency .

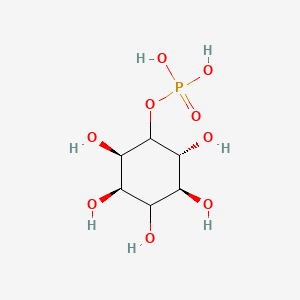

Metabolic Pathways

Fingolimod-d4 Hydrochloride is involved in the sphingosine 1-phosphate (S1P) pathway . It is phosphorylated to Fingolimod-phosphate by two protein kinases, type-1 and type-2 sphingosine kinase (SphK1 and -2), enabling it to interact with sphingosine receptors .

Transport and Distribution

It is known that Fingolimod binds to S1P receptor4 (S1PR4) that is primarily expressed in lymphocytes and hematopoietic tissues .

Subcellular Localization

It is known that Fingolimod activates PP2A that plays a principal role as a regulator of cell cycle/division and growth .

特性

IUPAC Name |

2-amino-1,1,3,3-tetradeuterio-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33NO2.ClH/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22;/h9-12,21-22H,2-8,13-16,20H2,1H3;1H/i15D2,16D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZTYAVBMYWFGS-JWIOGAFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(CCC1=CC=C(C=C1)CCCCCCCC)(C([2H])([2H])O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

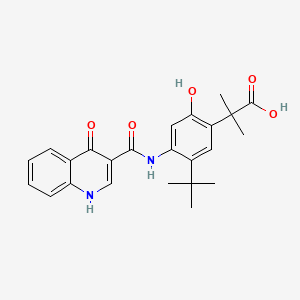

Synthesis routes and methods I

Procedure details

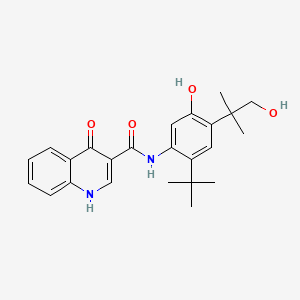

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

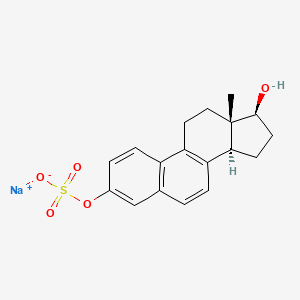

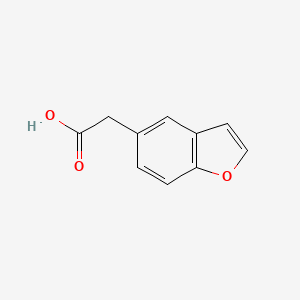

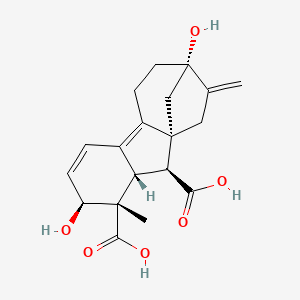

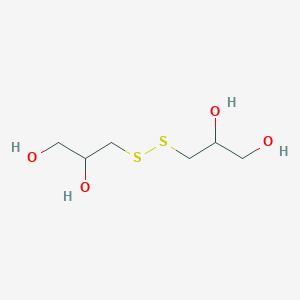

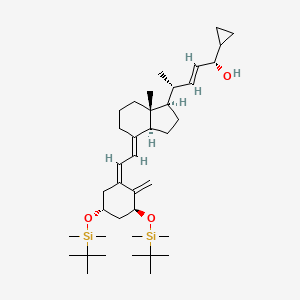

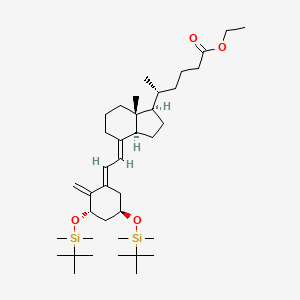

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。